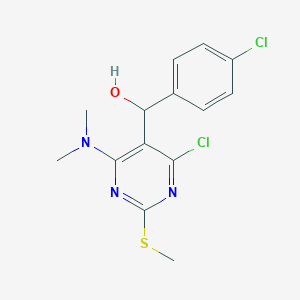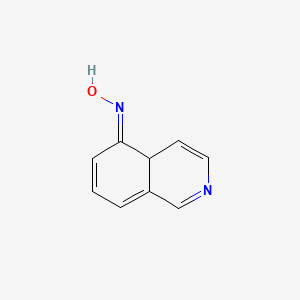
2H-Purin-2-one, 6-chloro-1,9-dihydro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Purin-2-one, 6-chloro-1,9-dihydro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-: is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine base with a chloro substituent at the 6-position and a ribofuranosyl group that is acetylated at the 2, 3, and 5 positions. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Purin-2-one, 6-chloro-1,9-dihydro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropurine and 2,3,5-tri-O-acetyl-D-ribofuranose.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where the ribofuranosyl group is attached to the purine base. This reaction is usually catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), under anhydrous conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically isolated through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the purine base is oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to reduce the chloro substituent or other functional groups present in the molecule.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogues: The compound is used as a building block in the synthesis of nucleoside analogues, which are important in medicinal chemistry.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
DNA/RNA Studies: It is used in the study of DNA and RNA interactions due to its structural similarity to natural nucleosides.
Medicine:
Antiviral Agents: Derivatives of this compound have shown potential as antiviral agents, particularly against viruses that rely on purine metabolism.
Cancer Research: It is investigated for its potential use in cancer therapy, particularly in targeting purine metabolism pathways in cancer cells.
Industry:
Pharmaceuticals: The compound is used in the development of pharmaceutical drugs.
Biotechnology: It is employed in various biotechnological applications, including the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 2H-Purin-2-one, 6-chloro-1,9-dihydro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. In the context of nucleic acids, the compound can intercalate into DNA or RNA, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
- 6-Chloro-2-hydroxy-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine
- 1,9-Dihydro-9-beta-D-xylofuranosyl-6H-purin-6-one
- 2H-Purin-2-one, 6-chloro-1,3-dihydro-
Comparison:
- Structural Differences: While these compounds share a similar purine base structure, they differ in the substituents attached to the purine ring and the ribofuranosyl group.
- Biological Activity: The differences in structure can lead to variations in biological activity, such as enzyme inhibition or antiviral properties.
- Uniqueness: The unique combination of the chloro substituent and the acetylated ribofuranosyl group in 2H-Purin-2-one, 6-chloro-1,9-dihydro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)- contributes to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 2H-Purin-2-one, 6-chloro-1,9-dihydro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H17ClN4O8 |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9-12,15H,4H2,1-3H3/t9-,10?,11-,12-,15-/m1/s1 |
InChI Key |
QKPHRKKETALCCO-SCEMBWEMSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3C2=NC(=O)N=C3Cl)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC(=O)N=C3Cl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)
![4-[(1R,5S)-8-[(1R)-2,2-difluorocyclopropanecarbonyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12337144.png)




![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)

![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)


